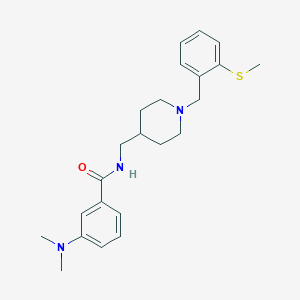

3-(dimethylamino)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group at the 1-position and a dimethylamino group at the 3-position of the benzamide moiety. The methylthio group may enhance lipophilicity, while the dimethylamino group contributes to solubility and basicity .

Properties

IUPAC Name |

3-(dimethylamino)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3OS/c1-25(2)21-9-6-8-19(15-21)23(27)24-16-18-11-13-26(14-12-18)17-20-7-4-5-10-22(20)28-3/h4-10,15,18H,11-14,16-17H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFZGSJETXOEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(dimethylamino)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₉H₂₃N₃OS

- Molecular Weight : 345.47 g/mol

This compound features a dimethylamino group, a piperidine moiety, and a methylthio-benzyl substituent, contributing to its unique pharmacological profile.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling.

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes, which could lead to therapeutic benefits in conditions like cancer or neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the biological activity of related benzamide derivatives, providing insights into the potential effects of this compound:

- Antitumor Activity : Similar benzamide compounds have shown promising results in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels, suggesting potential applications in treating neurological disorders.

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer effects of a related benzamide derivative on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction via caspase activation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Study 2: Neuroprotective Effects

In another study, the neuroprotective effects of similar compounds were assessed using a model of oxidative stress in neuronal cells. The results demonstrated that treatment with these compounds reduced oxidative damage markers significantly.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (10 µM) | 40 |

| Compound B (25 µM) | 70 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide ()

- Core Structure : Benzamide with a cyclohexylmethyl group instead of piperidine.

- Implications : Likely differences in pharmacokinetics (e.g., metabolic stability) due to cyclohexane vs. piperidine .

GR125743 (: N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide)

- Core Structure : Benzamide with a piperazinyl group and pyridinyl substituent.

- Key Differences :

- Piperazine (vs. piperidine) introduces an additional nitrogen, increasing hydrogen-bonding capacity.

- Methoxy and pyridinyl groups modify electronic properties and solubility.

- Pharmacological Relevance: GR125743 is a 5-HT receptor ligand, suggesting the target compound may also interact with serotoninergic pathways but with distinct selectivity due to methylthio and dimethylamino groups .

n-Methyl-3-(4-piperidinyl)benzamide ()

- Core Structure : Simplified benzamide with a piperidine ring.

- Key Differences: Lacks the 2-(methylthio)benzyl and dimethylamino substituents, resulting in reduced steric bulk and lipophilicity.

- Implications : Lower molecular weight may improve bioavailability but reduce target affinity compared to the more complex target compound .

ABT-737 and ABT-199 (Venetoclax) ()

- Core Structure : Benzamide-based BCL-2 inhibitors with extended substituents.

- Key Differences :

- ABT-737 includes a sulfonamide group and chlorophenyl moiety, enhancing hydrophobic interactions.

- ABT-199 features a tetrahydro-2H-pyran group, improving metabolic stability.

- Implications : The target compound’s methylthio group may offer a unique binding profile compared to these apoptosis regulators .

Physicochemical Properties Comparison

*LogP estimated using fragment-based methods.

Pharmacological Potential

- Target Hypothesis : The piperidine and benzamide motifs suggest activity against GPCRs (e.g., 5-HT or sigma receptors) or kinases.

- Methylthio Group : May enhance membrane permeability and modulate oxidative metabolism (compared to ’s sulfonamido derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.